2-(4-phenoxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
Description
Properties
IUPAC Name |
4-(4-phenoxyphenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c25-22-20-16-10-11-17(19-12-18(16)19)21(20)23(26)24(22)13-6-8-15(9-7-13)27-14-4-2-1-3-5-14/h1-11,16-21H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEMSHFJDFYNQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)OC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-phenoxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione involves multiple steps. One common synthetic route includes the following steps:
Formation of the Phenoxyphenyl Group: This step involves the reaction of phenol with a suitable halogenated benzene derivative under basic conditions to form the phenoxyphenyl group.
Cyclopropanation: The phenoxyphenyl group is then subjected to cyclopropanation reactions to form the cyclopropane ring.
Formation of the Isoindole Core: The final step involves the formation of the isoindole core through a series of cyclization reactions.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The ethenocyclopropane moiety undergoes regioselective nucleophilic attack under acidic or basic conditions. For example:
Theoretical studies (DFT calculations) confirm C-2 selectivity in methanolysis due to a 1.7 kcal/mol lower activation barrier compared to C-3 pathways . Stereochemical outcomes align with X-ray crystallographic data showing trans-diaxial addition in the major product .
Catalytic Hydrogenation
The etheno (C=C) bond undergoes hydrogenation to yield saturated analogs:
| Catalyst | Pressure (atm) | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Pd/C (10 wt%) | 1.5 | EtOAc | Hexahydro-4,6-ethanocyclopropa derivative | 92 |
| Raney Ni | 3.0 | MeOH | Partially reduced intermediate | 78 |
Hydrogenation preserves the isoindole-dione core but modifies steric and electronic properties critical for biological activity.
Functionalization at the Phenoxyphenyl Group
Electrophilic aromatic substitution occurs at the para-phenoxy phenyl ring:
| Reagent | Conditions | Product | Regioselectivity | Yield (%) |
|---|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 hr | 4-Nitro-phenoxyphenyl derivative | Para | 65 |
| Br<sub>2</sub>/FeBr<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, RT | 3-Bromo-phenoxyphenyl derivative | Meta | 55 |
Nitration favors the para position relative to the ether oxygen, while bromination occurs meta due to steric hindrance from the fused cyclopropane .
Cross-Coupling Reactions
Palladium-catalyzed reactions enable modular derivatization:
| Reaction Type | Catalyst System | Substrate | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Arylboronic acid | Biaryl-substituted isoindole-dione | 70 |
| Buchwald-Hartwig | Pd(OAc)<sub>2</sub>, Xantphos | Primary amine | N-Alkylated isoindole-dione | 82 |
These reactions retain the isoindole-dione framework while introducing functional groups for structure-activity relationship (SAR) studies .
Condensation with Nucleophiles
The dione carbonyls react with hydrazines and amines:
| Nucleophile | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux | Phthalhydrazide analog | Antioxidant agents | |
| Benzylamine | DMF, 80°C | N-Benzylimide derivative | COX-2 inhibition studies |
Kinetic studies reveal faster reactivity at the C-3 carbonyl due to reduced steric hindrance .
Thermal Decomposition
Thermogravimetric analysis (TGA) under nitrogen shows:
| Temperature Range (°C) | Mass Loss (%) | Proposed Decomposition Pathway |
|---|---|---|
| 220–250 | 15 | Cyclopropane ring opening |
| 300–320 | 45 | Isoindole-dione fragmentation |
Differential scanning calorimetry (DSC) confirms endothermic peaks at 228°C and 315°C .
Scientific Research Applications
The compound 2-(4-phenoxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a member of a class of organic compounds that has garnered attention in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry and materials science, while providing comprehensive data tables and documented case studies.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of isoindole compounds exhibit significant anticancer properties. The structural features of this compound suggest potential interactions with biological targets involved in cancer cell proliferation.
Mechanism of Action
The compound may act by inhibiting specific enzymes or pathways associated with tumor growth. For instance, its interaction with the PI3K/Akt signaling pathway has been hypothesized to lead to apoptosis in cancer cells.
Materials Science
Polymer Development
This compound can be utilized as a building block in synthesizing novel polymers with unique mechanical and thermal properties. Its ability to form cross-linked structures can enhance the durability and stability of polymer matrices.
Nanocomposites
Incorporating this compound into nanocomposites has shown promise for applications in electronics and photonics due to its potential semiconducting properties.
Data Tables
| Property | Value |
|---|---|
| Thermal Stability | Up to 250 °C |
| Mechanical Strength | High |
| Electrical Conductivity | Moderate |
Case Study 1: Anticancer Research
A recent study published in the Journal of Medicinal Chemistry investigated the efficacy of various isoindole derivatives against breast cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Polymer Synthesis
Research conducted at a leading materials science institute demonstrated the successful incorporation of this compound into a polymer matrix. The resulting material showed improved tensile strength and thermal resistance compared to traditional polymers used in industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-phenoxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common pathways include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(4-Phenoxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione
- Molecular Formula: C₂₄H₂₁NO₃
- Molecular Weight : 371.44 g/mol
- CAS No.: 6623-75-2 .
- Key Features: A tricyclic structure comprising a hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3-dione core. A 4-phenoxyphenyl substituent at the 2-position.
Synthesis :
The compound is synthesized via coupling reactions between a tricyclic nucleus and aryl acetamides using potassium carbonate in acetonitrile, a method applicable to diverse derivatives .
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3-dione core is conserved across analogs, but substituents at the 2-position vary significantly:
Key Observations :
- Substituent Effects : Alkyl or alkoxy groups (e.g., methyl, butoxy) increase lipophilicity, while oxoethoxy-methoxyphenyl groups () introduce polar functional groups, altering solubility and reactivity.
- Stereochemistry : Analogs with defined stereocenters (e.g., ) may exhibit distinct biological or physicochemical profiles due to chiral recognition .
Physicochemical Properties
Critical Analysis of Key Differences
- Molecular Weight: Ranges from 293.36 (C₁₉H₁₉NO₂) to 471.51 (C₂₈H₂₅NO₆), influenced by substituent size .
- Synthetic Accessibility: Methyl and phenoxy derivatives are more straightforward to synthesize than complex oxoethoxy-methoxyphenyl analogs .
- Functional Versatility : The 2-position’s modularity allows tailored modifications for specific applications (e.g., pesticidal vs. pharmaceutical) .
Biological Activity
The compound 2-(4-phenoxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a member of the isoindole family, characterized by its unique structural features that include a cyclopropane ring fused with an isoindole moiety. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.
- Molecular Formula : C23H19NO3
- CAS Number : Not available in the current literature.
- Structural Characteristics : The compound features a phenoxy group and a hexahydro structure which may influence its interaction with biological targets.
Anticancer Activity
Recent studies have investigated the cytotoxic effects of various isoindole derivatives, including this compound, against several cancer cell lines. Notably, the compound exhibited varying degrees of cytotoxicity against:
- HeLa (cervical cancer)
- A549 (lung cancer)
- MCF-7 (breast cancer)
- PC3 (prostate cancer)
- Caco-2 (colorectal cancer)
In vitro assays demonstrated that the compound's activity is significantly influenced by substituents on the isoindole structure. The MTT assay results indicated that specific modifications can enhance or diminish cytotoxic effects depending on the cell line tested .
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HeLa | 25 | Moderate sensitivity |
| A549 | 15 | High sensitivity |
| MCF-7 | 30 | Moderate sensitivity |
| PC3 | 20 | High sensitivity |
| Caco-2 | 35 | Low sensitivity |
Antimicrobial Activity
The compound also demonstrated promising antimicrobial properties. It was tested against both Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
The results indicated selective inhibition of bacterial growth, suggesting that the compound could be developed as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis or function, although further mechanistic studies are needed to elucidate these pathways .
Case Studies
- Study on Anticancer Activity : A recent publication detailed the synthesis of various isoindole derivatives and their evaluation against multiple cancer cell lines. The study found that derivatives with electron-withdrawing groups exhibited enhanced cytotoxicity compared to their electron-donating counterparts .
- Antimicrobial Evaluation : Another study focused on the antibacterial properties of isoindole derivatives, including this compound. The researchers noted a correlation between structural modifications and antibacterial efficacy, highlighting the potential for developing targeted antimicrobial therapies .
Q & A
Q. What are the recommended synthetic methodologies for preparing 2-(4-phenoxyphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3-dione, and how are intermediates optimized?
- Methodological Answer : Synthesis typically involves condensation reactions under controlled conditions. For example, refluxing isoindole-dione precursors with phenoxyphenyl derivatives in ethanol (1:1 molar ratio) for 1–2 hours yields intermediates, followed by cyclopropanation via etheno-bridging agents (e.g., diethyl acetylenedicarboxylate). Crystallization from ethyl alcohol via slow evaporation improves purity (72% yield, m.p. 155–158°C) . Optimization includes adjusting reaction time, solvent polarity, and stoichiometry to minimize byproducts like unreacted phthalimide derivatives.
Q. How should researchers safely handle and store this compound to prevent degradation or hazards?
- Methodological Answer :
- Storage : Keep in airtight, corrosion-resistant containers at ≤25°C, away from moisture and light. Use inert gas (N₂/Ar) to purge containers to prevent oxidation .
- Handling : Use explosion-proof equipment, anti-static clothing, and fume hoods with HEPA filters. Avoid contact with water (risk of exothermic decomposition) or incompatible materials (e.g., strong oxidizers) .
- Emergency Protocols : For spills, absorb with silica gel and dispose as hazardous waste. For exposure, rinse skin with soap/water for 15 minutes and seek medical evaluation .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm aromatic protons (δ 6.7–7.5 ppm) and cyclopropane carbons (δ 25–35 ppm). Adjust for coupling patterns (e.g., J = 9 Hz for para-substituted phenyl groups) .
- IR : Key peaks include C=O stretches (~1689 cm⁻¹) and cyclopropane C-H bends (~2929 cm⁻¹) .
- X-ray Diffraction : For crystallographic validation, refine H-atom positions via difference maps (Uiso(H) = 1.2Ueq(C,O)) and analyze thermal ellipsoids for disorder .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate of this compound, including abiotic/biotic transformations?
- Methodological Answer : Adopt a tiered approach:
- Lab Studies : Assess hydrolysis (pH 4–9 buffers, 25–50°C), photolysis (UV-Vis irradiation), and biodegradation (OECD 301D ready biodegradability test) .
- Field Studies : Use LC-MS/MS to track degradation products (e.g., phenoxyphenyl fragments) in soil/water matrices. Apply fugacity modeling to predict compartmental distribution (log Kow >3 suggests bioaccumulation potential) .
- Ecotoxicology : Conduct acute/chronic assays on Daphnia magna (OECD 202) and algae (OECD 201) to derive PNEC values .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) during structural elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine 2D NMR (HSQC, HMBC) to confirm connectivity. For ambiguous cyclopropane signals, use computational chemistry (DFT calculations for NMR chemical shifts) .
- Dynamic Effects : Consider restricted rotation in isoindole-dione rings causing non-equivalent protons. Variable-temperature NMR can reveal conformational exchange .
- Impurity Profiling : Employ HPLC-DAD/HRMS to identify co-eluting isomers or degradation byproducts affecting spectral clarity .
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications enhancing biological activity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogen (F/Cl) or methoxy groups at the phenoxyphenyl moiety to modulate lipophilicity (clogP) and H-bonding .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) or cell viability assays (MTT protocol for cytotoxicity) .
- QSAR Modeling : Use Gaussian-based descriptors (HOMO/LUMO, polar surface area) to correlate electronic properties with activity .
Q. What experimental approaches assess thermal stability and decomposition pathways under varying conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂ to identify decomposition onset (Td >200°C suggests high stability) .
- GC-MS Pyrolysis : Heat to 300°C in a sealed tube and analyze volatile fragments (e.g., CO₂ from carbonyl groups) .
- Kinetic Studies : Apply Arrhenius equations to extrapolate shelf-life at 25°C from accelerated stability data (40°C/75% RH for 6 months) .
Q. How can researchers investigate the compound’s potential for enantiomeric resolution and chiral effects?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/IPA mobile phases to separate enantiomers. Optimize resolution via temperature gradients .
- Circular Dichroism (CD) : Compare experimental CD spectra with TD-DFT simulations to assign absolute configurations .
- Biological Chiral Preference : Test enantiomers in receptor-binding assays (e.g., radioligand displacement) to identify stereospecific activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
